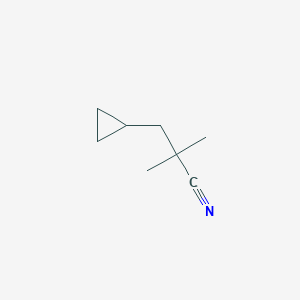
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Vue d'ensemble
Description
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as DMQD, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Applications De Recherche Scientifique
Chemistry and Medicinal Potential
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, as a derivative within the broader class of compounds such as tetrahydroisoquinolines (THIQs) and related quinoline compounds, has potential applications derived from its core structure's inherent properties. The research on similar scaffolds, primarily focused on tetrahydroisoquinolines and hydroxyquinolines, suggests a wide range of therapeutic potentials from antimicrobial to anticancer applications.
Anticancer Applications : Compounds like streptonigrin, a 7-aminoquinoline-5,8-dione, demonstrate significant anticancer activity through DNA strand scission facilitated by metal ion interactions. This indicates the potential for derivatives like 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione to possess similar anticancer mechanisms by causing DNA damage or inhibiting DNA repair mechanisms, thereby preventing cancer cell proliferation (Harding & Long, 1997).
Neuroprotective Effects : The structural motif present in THIQ derivatives has been explored for neuroprotective effects, including the prevention of Parkinsonism and other central nervous system (CNS) disorders. This suggests that compounds like 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione could be investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neural cells from damage (Singh & Shah, 2017).
Antimicrobial and Antiviral Properties : The bioactivity of hydroxyquinolines and their derivatives, including potential antibacterial, antiviral, and antifungal effects, highlights the versatility of this chemical scaffold. The structure-activity relationships derived from these compounds provide a basis for the development of new antimicrobial agents that could address current challenges in drug resistance and infectious disease treatment (Gupta, Luxami, & Paul, 2021).
Analgesic Properties : Isoquinoline derivatives, including 8-aminoquinoline antimalarial agents, have been studied for their analgesic properties. This indicates the potential for 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione to act as a pain reliever, possibly through mechanisms involving central or peripheral neurotransmitter pathways (Strother et al., 1981).
Propriétés
IUPAC Name |
7-(5-methylthiophen-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNYAGRXBGBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC3=C(C=CC(=O)N3)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



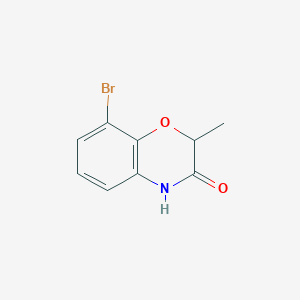

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)
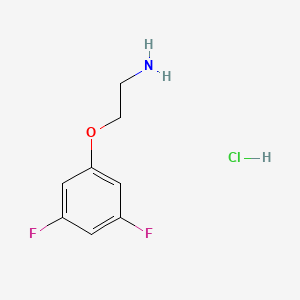

![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)
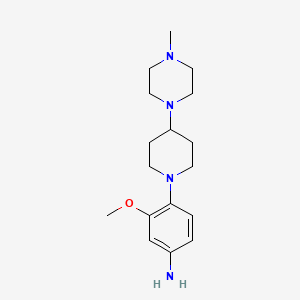
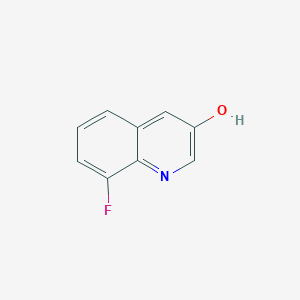
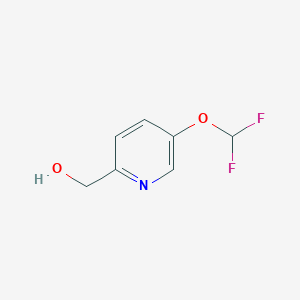
![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)
